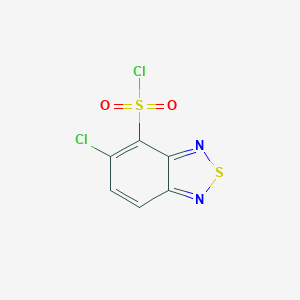

5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

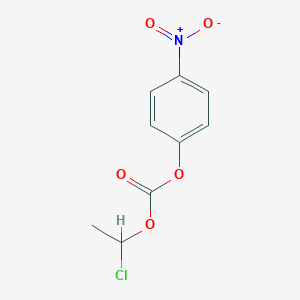

5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride is a chemical compound that is related to various sulfonamide derivatives. It is characterized by the presence of a benzothiadiazole core, which is a heterocyclic compound containing both sulfur and nitrogen atoms within a fused benzene ring structure. The molecule is further modified by the presence of a sulfonyl chloride group, which is a common functional group in organic chemistry known for its reactivity and utility in further chemical transformations.

Synthesis Analysis

The synthesis of related sulfonamide derivatives often begins with simpler aromatic acids or their functionalized derivatives. For instance, starting from 4-chlorobenzoic acid, a series of steps including esterification, hydrazination, salt formation, and cyclization can lead to thiadiazole derivatives . In the case of 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride, a similar approach could be employed, with the necessary adjustments to introduce the sulfonyl chloride group at the appropriate position on the benzothiadiazole ring.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,3,4-thiadiazole derivatives, shows strong interactions between the sulfonyl group and the thiadiazole ring . These interactions can influence the bond lengths and angles within the molecule, leading to a distorted arrangement around the sulfur atom of the sulfonyl group. X-ray crystallography of similar compounds has revealed details such as close contacts between sulfur and oxygen atoms and the presence of through-conjugation involving the sulfonyl group and other functional groups on the aromatic ring .

Chemical Reactions Analysis

Sulfonyl chlorides are known for their reactivity, particularly in nucleophilic substitution reactions. They can react with water, alcohols, and amines to form sulfonic acids, esters, and amides, respectively . The presence of the sulfonyl chloride group in 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride would likely exhibit similar reactivity, allowing for the synthesis of a variety of derivatives through these types of chemical reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride are not detailed in the provided papers, we can infer from related compounds that it would likely be a solid at room temperature. The presence of the sulfonyl chloride group would make it a potentially reactive compound, sensitive to the presence of nucleophiles. The compound's solubility would depend on the nature of the solvent, with polar aprotic solvents likely being the most suitable for dissolving it due to the polar sulfonyl chloride group.

科学的研究の応用

Overview

5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride is a chemical compound that has been studied in various scientific research applications. Its unique chemical structure makes it a valuable reagent in the synthesis of complex molecules, which can be utilized in medicinal chemistry, materials science, and environmental studies.

Application in Medicinal Chemistry

One significant area of research involving 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride is in the field of medicinal chemistry. This compound has been utilized in the synthesis of various bioactive molecules, including those with potential anticancer, antibacterial, and anti-inflammatory properties. For instance, benzothiazoles, which can be derived from this compound, have shown a wide range of biological activities. They serve as key intermediates in the development of drugs that target diverse diseases (Pluta et al., 2011).

Role in Material Science

In the realm of materials science, 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride contributes to the development of organic optoelectronic materials. Benzothiadiazole derivatives are known for their electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices. These materials are being explored for their efficiency and stability, aiming to enhance the performance of optoelectronic devices (Tam & Wu, 2015).

Environmental Applications

The compound also finds application in environmental studies, particularly in the field of advanced oxidation processes (AOPs). Research has been conducted to understand the impact of chloride ions, which can be derived from such compounds, on the efficiency of AOPs used for water treatment. These studies help in optimizing the conditions for the removal of pollutants and understanding the formation of by-products during the treatment process (Oyekunle et al., 2021).

Safety And Hazards

特性

IUPAC Name |

5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O2S2/c7-3-1-2-4-5(10-13-9-4)6(3)14(8,11)12/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRRVYGVTOFMCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1Cl)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587961 |

Source

|

| Record name | 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride | |

CAS RN |

100130-48-1 |

Source

|

| Record name | 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)

![6-Fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B176209.png)

![Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate](/img/structure/B176238.png)

![[4-(4-Hydroxy-benzoyl)-phenyl]-(4-hydroxy-phenyl)-methanone](/img/structure/B176241.png)